molecular formula C20H21N5O6 B7881972 (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Cat. No.: B7881972
M. Wt: 427.4 g/mol
InChI Key: WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid” is known as Pemetrexed. It is a chemotherapy drug used primarily for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.

Scientific Research Applications

Pemetrexed has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.

    Biology: Investigated for its effects on cellular metabolism and replication.

    Medicine: Extensively studied for its therapeutic potential in treating various cancers, particularly lung cancer and mesothelioma.

    Industry: Utilized in the development of new chemotherapy drugs and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed involves multiple steps, starting from the basic structure of glutamic acid. The process includes the formation of intermediate compounds through various chemical reactions such as alkylation, amidation, and cyclization. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Pemetrexed follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization and other separation techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Pemetrexed undergoes several types of chemical reactions, including:

    Oxidation: Pemetrexed can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the structure of Pemetrexed, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the Pemetrexed molecule, affecting its properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Pemetrexed with altered pharmacological properties.

Mechanism of Action

Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By blocking these enzymes, Pemetrexed disrupts the synthesis of nucleotides, which are essential for DNA and RNA replication. This inhibition leads to the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Pemetrexed include:

  • Methotrexate
  • Raltitrexed
  • Pralatrexate

Comparison

Compared to these similar compounds, Pemetrexed has a unique mechanism of action that targets multiple enzymes in the folate pathway. This multi-target approach makes it particularly effective against certain types of cancer. Additionally, Pemetrexed has a different side effect profile and pharmacokinetic properties, which can influence its clinical use and patient outcomes.

Properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.